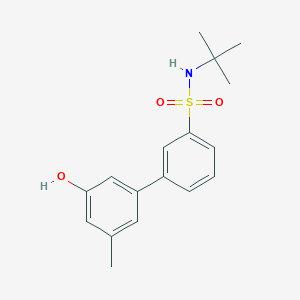![molecular formula C17H19NO3S B6372707 4-Methyl-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol CAS No. 1261917-83-2](/img/structure/B6372707.png)
4-Methyl-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol is a complex organic compound that features a biphenyl core substituted with a methyl group, a pyrrolidinylsulfonyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol typically involves multi-step organic reactions. One common approach includes:
Formation of the Biphenyl Core: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene.
Introduction of the Pyrrolidinylsulfonyl Group: This step involves the sulfonylation of the biphenyl intermediate using pyrrolidine and a sulfonyl chloride reagent under basic conditions.
Hydroxylation and Methylation:
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The biphenyl core allows for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Sulfides.
Substitution Products: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
4-Methyl-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets. The pyrrolidinylsulfonyl group is known to interact with protein receptors, potentially modulating their activity. The biphenyl core provides structural stability and facilitates binding to hydrophobic pockets in target proteins.
Comparison with Similar Compounds
- 4-Methyl-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-ol
- 4-Methyl-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol
Uniqueness: The unique combination of the pyrrolidinylsulfonyl group and the hydroxyl group at specific positions on the biphenyl core distinguishes 4-Methyl-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol from its analogs. This specific arrangement enhances its potential biological activity and makes it a valuable compound for further research.
Properties
IUPAC Name |
2-methyl-5-(3-pyrrolidin-1-ylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-13-7-8-15(12-17(13)19)14-5-4-6-16(11-14)22(20,21)18-9-2-3-10-18/h4-8,11-12,19H,2-3,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIZOVAXMWQLPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684065 |
Source


|
| Record name | 4-Methyl-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261917-83-2 |
Source


|
| Record name | 4-Methyl-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
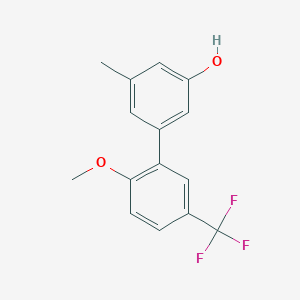
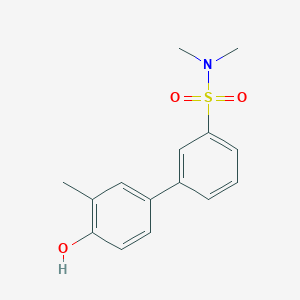
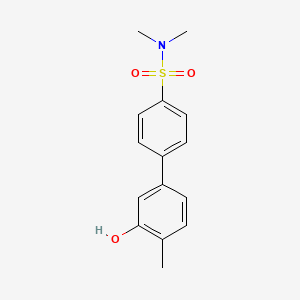
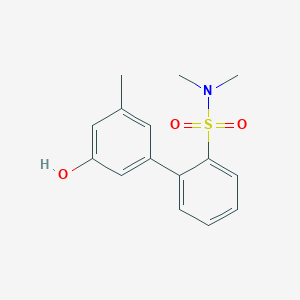
![2-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol](/img/structure/B6372661.png)
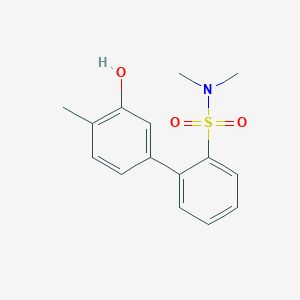
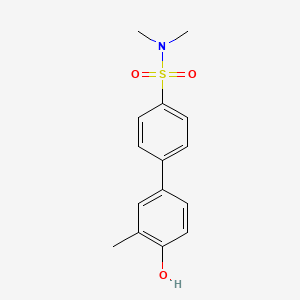
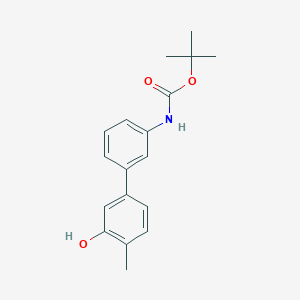
![2-Methyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol](/img/structure/B6372691.png)
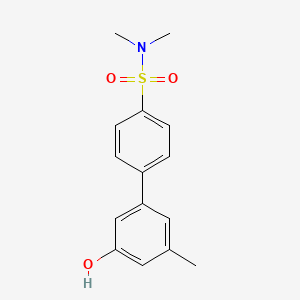
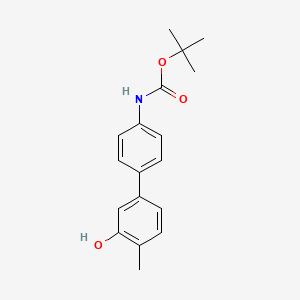
![2-Methyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol](/img/structure/B6372715.png)
![5-Methyl-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol](/img/structure/B6372720.png)
